molecular formula C10H10N2O4 B8817208 N-(2-acetyl-6-nitrophenyl)acetamide CAS No. 194784-10-6

N-(2-acetyl-6-nitrophenyl)acetamide

Cat. No.: B8817208
CAS No.: 194784-10-6
M. Wt: 222.20 g/mol
InChI Key: DNSKVIATGDFXLO-UHFFFAOYSA-N
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Description

N-(2-Acetyl-6-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at position 2 and a nitro group (-NO₂) at position 4. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The acetyl group enhances electrophilic reactivity, while the nitro group acts as a strong electron-withdrawing moiety, directing further substitution reactions.

Properties

CAS No.

194784-10-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(2-acetyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(12(15)16)10(8)11-7(2)14/h3-5H,1-2H3,(H,11,14)

InChI Key

DNSKVIATGDFXLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-acetyl-6-nitrophenyl)acetamide with structurally related acetamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(2-tert-Butyl-6-nitrophenyl)acetamide 2-tert-butyl, 6-nitro C₁₂H₁₆N₂O₃ 236.27 g/mol Intermediate for agrochemicals; enhanced lipophilicity due to tert-butyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro, 2-nitro, methylsulfonyl C₉H₉ClN₂O₅S 292.70 g/mol Precursor for sulfur-containing heterocycles; stabilized by intermolecular H-bonding
N-(4-Hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide Coumarin backbone, 6-nitro, 4-hydroxy C₁₁H₈N₂O₆ 264.20 g/mol Used in fluorescent dyes and medicinal chemistry
N-Acetyl Norfentanyl Piperidinyl, phenyl, acetyl C₁₆H₂₂N₂O₂ 274.4 g/mol Opioid receptor ligand; pharmaceutical applications

Key Comparisons

Electronic Effects

  • The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with N-(2-tert-butyl-6-nitrophenyl)acetamide , where the tert-butyl group provides steric hindrance but minimal electronic effects .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide combines nitro and sulfonyl groups, further increasing electrophilicity and reactivity toward nucleophilic attacks .

Synthetic Utility

  • The acetyl group in the target compound can undergo hydrolysis to form carboxylic acids, enabling further functionalization. In contrast, N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide leverages its coumarin core for cyclization reactions under microwave irradiation (e.g., P₂O₅-mediated condensation) .
  • N-(2-tert-butyl-6-nitrophenyl)acetamide is synthesized via nitration and acetylation steps similar to those used for the target compound but requires bulky substituent compatibility .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in N-(2-tert-butyl-6-nitrophenyl)acetamide increases logP (lipophilicity), enhancing membrane permeability. The target compound’s acetyl group may reduce logP compared to tert-butyl but improve solubility in polar solvents .
  • Thermal Stability : Nitro-containing acetamides (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are stable under reflux conditions, as demonstrated in acetic anhydride-mediated syntheses .

Applications Medicinal Chemistry: While N-acetyl Norfentanyl targets opioid receptors, the nitro group in this compound could enable nitro-reduction to amines for bioactive molecule synthesis .

Research Findings and Trends

Synthetic Pathways Nitration of pre-acetylated phenyl rings (e.g., using HNO₃/H₂SO₄) is a common route for nitro-acetamides. highlights microwave-assisted condensation for related coumarin derivatives, suggesting efficient methods for the target compound . N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is synthesized via sulfonylation and acetylation, emphasizing the versatility of acetamide intermediates .

Stability and Reactivity The nitro group’s electron-withdrawing nature increases stability toward electrophilic attacks but may pose explosion risks under high heat. N-(6-Aminohexyl)acetamide () demonstrates water solubility due to its amino group, contrasting with the target compound’s likely preference for organic solvents .

Future Directions

  • Exploration of the target compound’s biological activity (e.g., antimicrobial or anticancer) via nitro-group reduction to amines.
  • Development of green chemistry protocols, leveraging microwave or ultrasonic irradiation for synthesis .

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